

GR127935: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: GR127935

Cat. No.: B139328

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Introduction

GR127935 is a potent and selective ligand primarily targeting the serotonin 5-HT_{1B} and 5-HT_{1D} receptors.[1] Initially characterized as a powerful antagonist at these receptors, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at human 5-HT_{1D} α and 5-HT_{1D} β receptors. This dual activity, combined with its selectivity over other serotonin receptor subtypes, makes **GR127935** a valuable tool for dissecting the physiological and pathological roles of the 5-HT_{1B/1D} receptor system. This guide provides an in-depth overview of the mechanism of action of **GR127935**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: Antagonism and Partial Agonism at 5-HT_{1B/1D} Receptors

GR127935 exhibits high affinity for both 5-HT_{1B} and 5-HT_{1D} receptors, where it acts as a potent antagonist.[1] This antagonistic activity has been demonstrated in various in vitro and in vivo models, where it effectively blocks the effects of 5-HT_{1B/1D} receptor agonists.[1] However, studies on recombinant human 5-HT_{1D} α and 5-HT_{1D} β receptors have shown that **GR127935** can also act as a partial agonist, eliciting a submaximal response compared to the endogenous ligand, serotonin.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **GR127935** at human 5-HT1D α and 5-HT1D β receptors from functional assays.

Table 1: Partial Agonist Activity of **GR127935** in [35S]GTPyS Binding Assays[2]

Receptor Subtype	E _{max} (% above basal)	pEC ₅₀
5-HT1D α	29	8.6
5-HT1D β	31	9.7

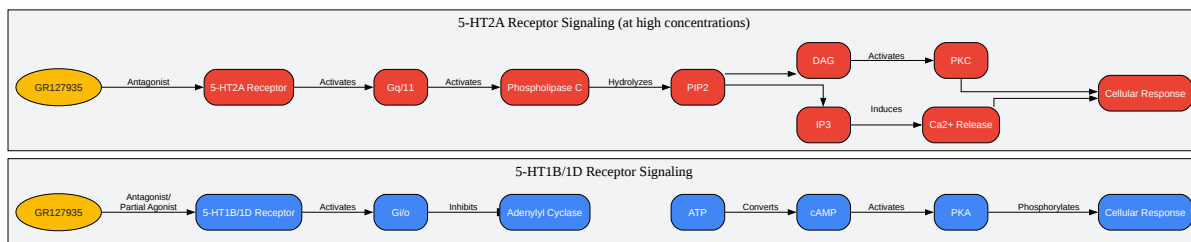
Table 2: Antagonist Activity of **GR127935** in Functional Assays[2]

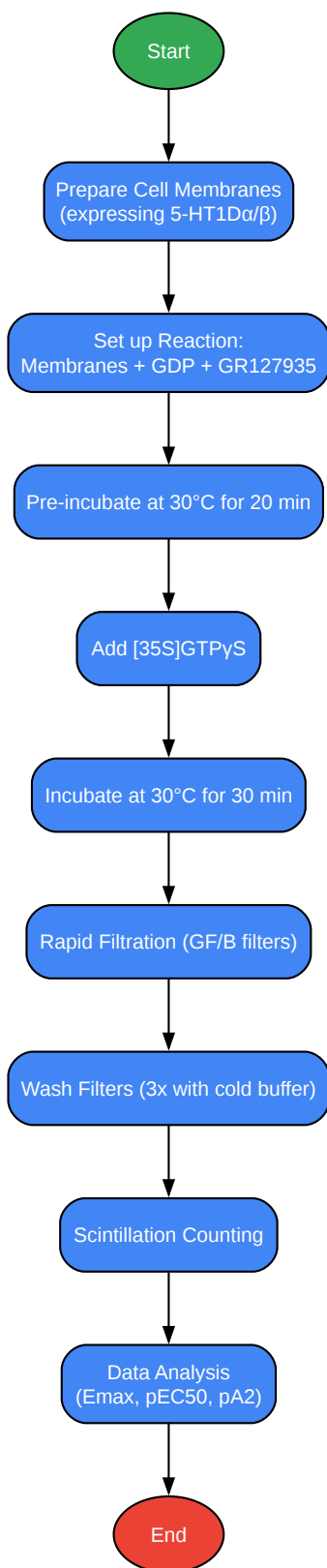
Receptor Subtype	Assay	Apparent pA ₂
5-HT1D α	[35S]GTPyS Binding	8.5
5-HT1D β	[35S]GTPyS Binding	9.1
5-HT1D α (cAMP stimulation)	cAMP Accumulation	8.6
5-HT1D β (cAMP inhibition)	cAMP Accumulation	9.7

Signaling Pathways

The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. **GR127935**, by acting as an antagonist, blocks this inhibitory effect. As a partial agonist, it can weakly stimulate this pathway.

At higher concentrations, **GR127935** has been reported to interact with 5-HT2A receptors, which couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).





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References

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